tert-Butyl 2-(3-bromophenyl)hydrazinecarboxylate
Description
Chemical Structure: tert-Butyl 2-(3-bromophenyl)hydrazinecarboxylate (CAS: 2095072-96-9) is a hydrazinecarboxylate derivative featuring a tert-butyl carbamate group and a 3-bromophenyl substituent. The tert-butyl group serves as a steric protector for the hydrazine moiety, while the bromine atom on the phenyl ring provides a site for further functionalization, such as cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .
Applications: This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals. Its structural features make it valuable for constructing heterocycles and protected hydrazine derivatives, which are pivotal in drug discovery .
Properties
Molecular Formula |
C11H15BrN2O2 |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
tert-butyl N-(3-bromoanilino)carbamate |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-13-9-6-4-5-8(12)7-9/h4-7,13H,1-3H3,(H,14,15) |
InChI Key |
CBEISKFCVLPVPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of tert-Butyl 2-(3-bromophenyl)hydrazinecarboxylate typically involves two key steps:
- Synthesis of tert-butyl carbazate (tert-butyl hydrazinecarboxylate)
- Subsequent coupling or substitution with a 3-bromophenyl moiety
The tert-butyl carbazate serves as the hydrazinecarboxylate core, which is then functionalized with the 3-bromophenyl group.
Preparation of tert-Butyl Carbazate (tert-butyl hydrazinecarboxylate)
The synthesis of tert-butyl carbazate is well-documented and forms the foundation for preparing substituted derivatives like this compound.
- React di-tert-butyl dicarbonate with hydrazine hydrate in isopropyl alcohol (IPA) at 0°C.
- Stir for approximately 2 hours.
- Evaporate solvent, dissolve residue in dichloromethane (DCM), dry over magnesium sulfate, filter, and evaporate solvent to yield tert-butyl carbazate as a white semi-solid with high yield (~97%).
$$
\text{(Boc)}2O + \text{NH}2\text{NH}2 \cdot H2O \xrightarrow[\text{0°C}]{\text{IPA, 2 h}} \text{tert-butyl carbazate} + \text{byproducts}
$$
- ^1H NMR (300 MHz, CDCl3): δ 6.73 (s, 1H), 3.83 (s, 2H), 1.46 (s, 9H)
- ^13C NMR (75 MHz, CDCl3): δ 158.2, 80.1, 28.2
Introduction of the 3-Bromophenyl Group
The key step to obtain this compound involves coupling the tert-butyl carbazate with a 3-bromophenyl-containing reagent, typically via nucleophilic substitution or hydrazone formation.
- Reaction of tert-butyl carbazate with 3-bromobenzaldehyde to form the corresponding hydrazone intermediate, which can be further reduced or modified.
- Direct nucleophilic substitution on an activated 3-bromophenyl derivative (e.g., 3-bromophenyl chloroformate or halide) with tert-butyl carbazate or its hydrazine derivative.
While direct literature on this compound synthesis is limited, related compounds such as tert-butyl 2-benzylhydrazinecarboxylate and other substituted analogs have been synthesized by:
- Mixing carbazate with the appropriate aldehyde or aryl halide under mild conditions.
- Using catalysts such as solid base catalysts or ionic liquids to improve reaction efficiency.
Advanced Catalytic and Ionic Liquid Methods
A patent (CN102911084A) describes an advanced method for preparing tert-butyl carbazate derivatives using:
- Phenyl chloroformate and tert-butanol as raw materials.
- Solid base catalysts (e.g., magnetic magnesium aluminum hydrotalcite with Fe^3+ and Fe^2+ ions).
- Ionic liquids such as 1-methyl-3-butylimidazolium tetrafluoroborate.
- Esterification at 30–40°C followed by substitution with hydrazine hydrate at 60–75°C.
- Extraction and purification by silica gel chromatography.
This method offers high efficiency and recyclability of the reaction system and can be adapted for substituted phenyl derivatives like 3-bromophenyl by using the corresponding chloroformate or aryl halide.
Summary Table of Preparation Methods
Analytical and Characterization Data
- ^1H NMR, ^13C NMR, and IR spectroscopy are essential for confirming the structure.
- High-resolution mass spectrometry (HRMS) confirms molecular weight.
- Chromatographic techniques (TLC, column chromatography) are used for purification and monitoring.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(3-bromophenyl)hydrazinecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydrazine moiety can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenylhydrazine derivatives.
Oxidation and Reduction: Products include different oxidation states of the hydrazine group.
Coupling Reactions: Biaryl compounds are the major products.
Scientific Research Applications
tert-Butyl 2-(3-bromophenyl)hydrazinecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used to study the effects of hydrazine derivatives on biological systems.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-bromophenyl)hydrazinecarboxylate involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. This can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Halogen-Substituted Analogs
Key Insight: Bromine’s superior leaving-group capability makes tert-Butyl 2-(3-bromophenyl)hydrazinecarboxylate more reactive in substitution reactions than its chloro or cyano analogs.
Aliphatic vs. Aromatic Substituents
Key Insight : The 3-bromophenyl group in the target compound offers aromatic conjugation and halogen-directed reactivity, unlike aliphatic substituents that prioritize solubility or alkenyl functionalization.
Regioisomeric Variations
Key Insight : Regiochemistry significantly influences reactivity. The 3-bromophenyl group’s meta-position balances electronic effects and steric accessibility for further modifications.
Steric and Electronic Modifications
Key Insight : The tert-butyl group in the target compound provides maximal steric protection, while the 3-bromophenyl group maintains a balance between electronic activation and steric manageability.
Biological Activity
tert-Butyl 2-(3-bromophenyl)hydrazinecarboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions, mechanisms, and possible therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 299.16 g/mol. The structure features a hydrazinecarboxylate moiety attached to a tert-butyl group and a 3-bromophenyl substituent, which may influence its biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound often exhibit significant biological activities, including:
- Antitumor Activity : Compounds containing hydrazine and brominated aromatic rings have shown potential in inhibiting tumor growth.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against various bacterial strains.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be relevant in treating diseases like cancer or infections.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Some hydrazine derivatives are known to induce oxidative stress in cells, leading to cell death in cancerous tissues.
- Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function and disrupting metabolic pathways essential for tumor growth or microbial survival.
- Signal Transduction Pathway Modulation : It may interfere with cellular signaling pathways that regulate proliferation and apoptosis.
Antitumor Activity
A study conducted by Greaney et al. highlighted the efficacy of acylhydrazones derived from similar structures, reporting IC50 values as low as 12.8 μM against specific cancer cell lines . This suggests that this compound could exhibit comparable or enhanced antitumor properties.
Antimicrobial Effects
Research on related compounds indicates that hydrazine derivatives can exhibit antimicrobial activity. A study showed that certain hydrazones demonstrated significant inhibition against Gram-positive and Gram-negative bacteria . This opens avenues for exploring the antimicrobial potential of this compound.
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of compounds structurally related to this compound:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Tert-butyl 2-(3-bromophenyl)acetate | C12H15BrO2 | Acetate group instead of hydrazine | Moderate antitumor activity |
| Tert-butyl N-(3-bromophenyl)carbamate | C12H15BrN2O2 | Carbamate functional group | Antimicrobial properties |
| Tert-butyl 2-(5-bromopyrimidin-2-yl)hydrazinecarboxylate | C12H15BrN4O2 | Pyrimidine ring inclusion | Significant antitumor activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
